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Compound of Interest

Compound Name: Fosgonimeton sodium

Cat. No.: B10860400 Get Quote

This guide provides a detailed comparison of the pharmacokinetic profiles, specifically focusing

on the oral bioavailability, of two investigational drug candidates, fosgonimeton (ATH-1017) and

ATH-1020. Both compounds are small molecule positive modulators of the Hepatocyte Growth

Factor (HGF)/MET signaling pathway, which is implicated in neuronal health and regeneration.

This comparison is intended for researchers, scientists, and professionals in the field of drug

development.

Introduction
Fosgonimeton and ATH-1020, both developed by Athira Pharma, are designed to enhance the

activity of the HGF/MET system, a pathway crucial for neurotrophic and neuroprotective

effects.[1] While they share a common mechanism of action, a key differentiating factor lies in

their intended routes of administration, a decision largely dictated by their respective oral

bioavailability. Fosgonimeton is administered via subcutaneous injection, while ATH-1020 is

formulated for oral administration.[2][3]
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Feature Fosgonimeton (ATH-1017) ATH-1020

Route of Administration Subcutaneous injection[3][4] Oral[2][5]

Bioavailability Focus

Developed as a prodrug to

bypass poor oral bioavailability

of its active metabolite.[6]

Designed to be orally available

and brain-penetrant.[5]

Active Metabolite Fosgo-AM (ATH-1001)[6][7]
Not explicitly detailed in

provided information.

Clinical Development

Investigated for Alzheimer's

disease, Parkinson's disease

dementia, and Dementia with

Lewy bodies.[4][8]

Under development for

neuropsychiatric indications

such as depression and

schizophrenia.[2][5]

Reported Bioavailability Data

The active metabolite, fosgo-

AM, has poor oral

bioavailability with only 7.8%

and 0.1% remaining after 1

hour of exposure to simulated

gastric and intestinal fluid,

respectively.[6]

Currently in Phase I clinical

trials to evaluate safety,

tolerability, and

pharmacokinetics, including its

properties as an orally

available compound.[5][9][10]

Specific quantitative oral

bioavailability data from human

studies is not yet publicly

available.

Experimental Protocols
While specific experimental data comparing the oral bioavailability of fosgonimeton and ATH-

1020 is not available, a general methodology for determining oral bioavailability in preclinical

and clinical settings is outlined below.

Preclinical Assessment of Oral Bioavailability

Objective: To determine the fraction of an orally administered dose of a compound that

reaches systemic circulation.
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Animal Model: Typically conducted in rodent (e.g., rats, mice) and non-rodent (e.g., dogs,

non-human primates) species.

Methodology:

Dosing: A known dose of the test compound (e.g., ATH-1020) is administered orally (e.g.,

via gavage) to one group of animals. A second group receives the same dose

intravenously.

Blood Sampling: Blood samples are collected at multiple time points after dosing from both

groups.

Bioanalysis: Plasma is separated from the blood samples, and the concentration of the

drug is quantified using a validated analytical method, such as liquid chromatography-

mass spectrometry (LC-MS).

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate the

Area Under the Curve (AUC) for both the oral (AUCoral) and intravenous (AUCIV)

administration routes.

Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the

formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Phase I Clinical Trial for Oral Bioavailability Assessment

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple

ascending oral doses of a new drug candidate (e.g., ATH-1020) in healthy human volunteers.

[9][10]

Study Design: A randomized, placebo-controlled, double-blind study.[10]

Single Ascending Dose (SAD) Cohorts: Participants receive a single oral dose of the

investigational drug or a placebo.[9][10]

Multiple Ascending Dose (MAD) Cohorts: Participants receive multiple oral doses of the

investigational drug or a placebo over a defined period.[9][10]
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Methodology:

Dosing: Participants are administered the oral formulation of the drug (e.g., capsule).[2]

Pharmacokinetic Sampling: Blood and/or urine samples are collected at predetermined

time points to measure the concentration of the drug and its metabolites.

Data Analysis: Key pharmacokinetic parameters are determined, including Cmax

(maximum plasma concentration), Tmax (time to reach Cmax), and AUC.

Safety and Tolerability Monitoring: Vital signs, clinical laboratory measurements, and

adverse events are closely monitored throughout the study.[10]

Signaling Pathway and Experimental Workflow
Visualizations
Below are diagrams illustrating the HGF/MET signaling pathway, which is the target for both

fosgonimeton and ATH-1020, and a general experimental workflow for assessing oral

bioavailability.
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Caption: HGF/MET signaling pathway positively modulated by fosgonimeton and ATH-1020.
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Caption: General experimental workflow for assessing oral bioavailability.

Conclusion
The comparison between fosgonimeton and ATH-1020 with respect to oral bioavailability is

fundamentally a comparison of their drug design and intended clinical application.

Fosgonimeton was developed for subcutaneous administration due to the poor oral

bioavailability of its active metabolite, fosgo-AM.[6] In contrast, ATH-1020 has been specifically

designed as an orally available therapeutic candidate.[5] The ongoing Phase I clinical trials for

ATH-1020 will provide crucial data on its pharmacokinetic profile in humans, further elucidating

its potential as an oral treatment for neuropsychiatric conditions.[9][10] Researchers and drug
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developers can appreciate the distinct strategies employed for these two molecules to optimize

their delivery and therapeutic potential based on their inherent physicochemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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